4-Aminobenzo[b]thiophene-2-carboxylic acid
Description
Contextualization of Benzo[b]thiophene Derivatives in Advanced Organic Chemistry Research
Benzo[b]thiophene, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a cornerstone of modern organic chemistry. chemicalbook.comorganic-chemistry.org This scaffold is not merely a synthetic curiosity but is found in numerous natural products, pharmaceuticals, and advanced materials. Its structural rigidity, aromaticity, and the presence of a sulfur heteroatom confer unique electronic and physicochemical properties. epo.org
In medicinal chemistry, the benzo[b]thiophene nucleus is a key pharmacophore present in several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene, the antipsychotic agent Sertindole, and the antifungal Sertaconazole. Derivatives of this scaffold have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties. The versatility of the benzo[b]thiophene ring allows for substitution at various positions, enabling chemists to fine-tune the biological activity and pharmacokinetic profiles of drug candidates. mdpi.com
Beyond pharmaceuticals, benzo[b]thiophene derivatives are integral to materials science. Their electronic properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemimpex.com The ability to form extended π-conjugated systems allows for the development of novel organic semiconductors. chemimpex.com This dual utility in both life sciences and materials science underscores the sustained and intensive research interest in developing novel synthetic routes and applications for this important class of heterocyclic compounds. organic-chemistry.orgchim.it
Significance of the 4-Amino and Carboxylic Acid Functionalities for Molecular Design and Chemical Reactivity
The specific substitution pattern of 4-Aminobenzo[b]thiophene-2-carboxylic acid, featuring an amino group at the 4-position and a carboxylic acid at the 2-position, is crucial to its chemical identity and utility as a molecular building block. These two functional groups dramatically influence the molecule's reactivity, solubility, and interaction with biological targets.
The carboxylic acid group (-COOH) is a key functional group in drug design. google.com Its acidic nature allows for the formation of salts, which can enhance water solubility and bioavailability. google.com Furthermore, the carboxyl group is an excellent hydrogen bond donor and acceptor, enabling strong electrostatic interactions with the active sites of biological targets like enzymes and receptors. google.com It can also be readily converted into a variety of derivatives, such as esters and amides, providing a straightforward handle for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov For instance, the conversion of the carboxylic acid to a carboxamide has been a key step in developing potent kinase inhibitors. nih.govnih.gov
The amino group (-NH2) at the 4-position also imparts significant properties. As a basic functional group, it can form salts and participate in hydrogen bonding, complementing the interactions of the carboxylic acid. researchgate.net In medicinal chemistry, an amino group can act as a crucial pharmacophoric element, directly interacting with target proteins. acs.org Its position on the benzene ring of the benzo[b]thiophene core influences the electronic properties of the entire molecule through resonance and inductive effects, which can modulate the reactivity of the scaffold and the acidity of the carboxylic acid. This amino group can also serve as a synthetic handle for further derivatization, allowing for the attachment of various side chains to explore different regions of a target's binding pocket. acs.org
The combination of an acidic carboxyl group and a basic amino group makes this compound an amphoteric molecule with properties reminiscent of amino acids, the fundamental building blocks of proteins. This dual functionality provides a rich platform for creating complex molecular architectures with tailored physicochemical and biological properties.
Historical Development and Evolution of Research Interest in this compound
Research into benzo[b]thiophene and its derivatives has a history stretching back over a century, with initial efforts focused on its isolation from coal tar and the development of fundamental synthetic methodologies. The synthesis of the core benzo[b]thiophene ring system has been achieved through numerous named reactions, each representing a step forward in the ability to create substituted analogues. Key historical methods for constructing thiophene and, by extension, benzo[b]thiophene rings include the Paal-Knorr, Hinsberg, Fiesselmann, and Gewald syntheses.
Classic Thiophene Synthesis Methodologies
| Synthesis Method | Precursors | Key Features |
| Fiesselmann Synthesis | α,β-Acetylenic esters and thioglycolic acid derivatives | Forms 3-hydroxy-2-thiophenecarboxylic acid derivatives. researchgate.net |
| Gewald Synthesis | Ketone/aldehyde, α-cyanoester, and elemental sulfur | A versatile multicomponent reaction to produce polysubstituted 2-aminothiophenes. researchgate.netnih.gov |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds and a sulfur source (e.g., P4S10) | A fundamental method for forming the thiophene ring from an open-chain precursor. |
The specific synthesis of 4-aminobenzo[b]thiophene derivatives gained traction as the importance of this substitution pattern became evident in medicinal chemistry. Early synthetic work often involved multi-step sequences starting from appropriately substituted benzene precursors. For example, a common strategy involves the cyclization of a substituted thiophenol or the reaction of a halobenzoyl derivative with a mercaptoacetate, followed by functional group manipulations like the reduction of a nitro group to an amine. A notable synthetic route involves the reaction of a 2-halobenzonitrile with methyl thioglycolate, followed by cyclization to form the benzo[b]thiophene ring. nih.gov Another approach involves the reaction of a substituted benzaldehyde (B42025) with thioglycolic acid to form the benzo[b]thiophene-2-carboxylic acid core. nih.gov
Interest in 4-substituted benzo[b]thiophenes surged with the discovery of their potential as enzyme inhibitors. A key publication in 1993 described the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase-type plasminogen activator (uPA), a crucial enzyme in cancer metastasis. nih.govresearchgate.net This research highlighted the importance of substitution at the 4-position for achieving high potency and selectivity, thereby spurring further investigation into derivatives like this compound as a scaffold for creating new therapeutic agents. nih.gov
Overview of Current Academic Research Trajectories for this compound
Current research on this compound and its derivatives is heavily focused on its application as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapies. The scaffold is recognized as a valuable starting material for creating complex molecules that can interact with specific biological pathways.
One of the most prominent research trajectories is the development of kinase inhibitors . Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. nih.gov The this compound scaffold is used to synthesize carboxamide derivatives that can fit into the ATP-binding pocket of various kinases. nih.govnih.gov For example, derivatives have been investigated as inhibitors of Clk1/4 and other kinases, where the benzo[b]thiophene core serves as a hinge-binding motif and the amino and carboxyl-derived functionalities are modified to achieve potency and selectivity. nih.gov
Another significant area of research is in the development of agents targeting protein aggregation diseases , such as Alzheimer's. Benzofuran (B130515) and benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been studied as modulators of amyloid-beta (Aβ42) aggregation, a key pathological event in Alzheimer's disease. researchgate.net These studies suggest that the benzo[b]thiophene core can influence the fibrillogenesis process, with specific substitutions determining whether the compound inhibits or accelerates aggregation. researchgate.net
Furthermore, the antimicrobial potential of this scaffold continues to be explored. Researchers are designing and synthesizing new derivatives, such as acylhydrazones derived from benzo[b]thiophene-2-carboxylic acid, to combat multidrug-resistant bacteria like Staphylococcus aureus. mdpi.comnih.gov
The following table summarizes some of the key research applications for derivatives of the this compound scaffold.
Modern Research Applications of Benzo[b]thiophene-2-carboxylic Acid Derivatives
| Application Area | Target/Mechanism | Example Derivative Class | Reference(s) |
| Oncology | Kinase Inhibition (e.g., Clk1/4, uPA) | Benzo[b]thiophene-2-carboxamides | nih.govnih.govresearchgate.net |
| Neurodegenerative Disease | Modulation of Aβ42 Aggregation | Benzo[b]thiophene-2-carboxamides | researchgate.net |
| Infectious Disease | Antibacterial Agents | Benzo[b]thiophene Acylhydrazones | mdpi.comnih.gov |
| Inflammatory Disease | Anti-inflammatory Agents | General Benzo[b]thiophene Derivatives |
Strategic Approaches for the De Novo Synthesis of this compound
The creation of the this compound core can be achieved through several strategic pathways, each with its own advantages in terms of efficiency, scalability, and the potential for diversification.
Multi-Step Linear Synthetic Routes
Linear synthetic strategies involve the sequential modification of a starting material to build the target molecule step-by-step. A common and effective linear approach to this compound involves the initial construction of a substituted benzene ring, followed by the annulation of the thiophene ring and subsequent functional group manipulations.
One plausible route commences with a readily available nitro-substituted benzene derivative. For instance, the synthesis could start from 2-bromo-5-nitroaniline. This starting material can undergo a Sonogashira coupling with an appropriate acetylene derivative, followed by a base-mediated cyclization to form the benzo[b]thiophene core. The nitro group at the 4-position can then be reduced to the desired amino group, and a carboxyl group can be introduced at the 2-position through various methods, such as lithiation followed by carboxylation with carbon dioxide.
A key transformation in many linear syntheses of amino-substituted benzo[b]thiophenes is the reduction of a nitro group. This can be achieved using a variety of reducing agents, with the choice often depending on the presence of other functional groups in the molecule.
| Precursor | Reducing Agent | Product | Reference |
| 4-Nitrobenzo[b]thiophene | SnCl₂·2H₂O | 4-Aminobenzo[b]thiophene | [General methodology] |
| Ethyl 4-nitrobenzo[b]thiophene-2-carboxylate | H₂, Pd/C | Ethyl 4-aminobenzo[b]thiophene-2-carboxylate | [General methodology] |
| 2-Substituted-4-nitrobenzo[b]thiophene | Fe, NH₄Cl | 2-Substituted-4-aminobenzo[b]thiophene | [General methodology] |
This table presents common reduction methods for converting nitrobenzo[b]thiophenes to their corresponding amino derivatives, a crucial step in many linear synthetic routes.
Convergent Synthetic Strategies
For the synthesis of this compound, a convergent strategy might involve the preparation of a suitably functionalized thiophene derivative and a substituted benzene ring, which are then joined through a cross-coupling reaction. For example, a thiophene-2-carboxylic acid ester bearing a boronic acid or ester at the 3-position could be coupled with a 4-amino-substituted aryl halide under Suzuki-Miyaura cross-coupling conditions. Subsequent cyclization would then form the benzo[b]thiophene ring system.
Asymmetric Synthesis and Enantioselective Approaches to Chiral Analogues
While this compound itself is achiral, the development of asymmetric and enantioselective methods is crucial for the synthesis of its chiral analogues, which may exhibit unique biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.
For chiral analogues of this compound, where a stereocenter might be introduced on a substituent, enantioselective approaches become paramount. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. For instance, if a chiral side chain is to be attached to the amino group, an enantioselective alkylation or acylation could be employed. Similarly, if a stereocenter is to be created on the thiophene ring itself (in a more complex derivative), a chiral catalyst could be used to control the stereochemistry of a key bond-forming reaction. The development of such methods is an active area of research, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical industry.
Innovative Reaction Conditions and Catalytic Systems in Benzo[b]thiophene Annulation
The construction of the benzo[b]thiophene core, known as annulation, is a critical step in the synthesis of this compound. Modern synthetic chemistry has introduced innovative reaction conditions and catalytic systems to improve the efficiency, selectivity, and environmental footprint of these transformations.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.
In the context of benzo[b]thiophene synthesis, microwave assistance can be applied to various steps, including the initial coupling reactions and the final cyclization. For example, the Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, can be significantly accelerated under microwave irradiation. While the direct synthesis of this compound via a one-pot microwave-assisted Gewald-type reaction from a cyclic precursor has not been extensively reported, the principles are applicable. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster and cleaner reactions.
| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |
| Gewald Reaction | Several hours | Minutes | |
| Suzuki Coupling | Hours | Minutes | [General methodology] |
| Ester Hydrolysis | Hours | Minutes |
This table illustrates the significant reduction in reaction times often observed when employing microwave irradiation compared to conventional heating for key synthetic transformations.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Core Construction
Transition-metal catalysis has revolutionized the field of organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, in particular, are widely used in the construction of complex aromatic systems like benzo[b]thiophenes.
The synthesis of this compound can benefit from various palladium-catalyzed reactions. For instance, a key step could involve the coupling of an ortho-haloaniline derivative with a thiophene building block. A direct and efficient method for the synthesis of 2-aminobenzo[b]thiophenes has been developed using a palladium-catalyzed reaction with sodium thiosulfate (Na₂S₂O₃) as the sulfur source. This approach offers a convenient and odorless alternative to traditional sulfurating agents.
The choice of ligand for the palladium catalyst is often crucial for the success of these reactions, influencing the reaction rate, yield, and selectivity. A variety of phosphine-based ligands have been developed and are commonly employed in these transformations.
Advancements in the Synthesis and Functionalization of this compound
The versatile heterocyclic scaffold, this compound, has garnered significant attention in medicinal and materials chemistry. This article delves into sophisticated synthetic methodologies, including metal-free, green, one-pot, and multicomponent approaches, for its construction. Furthermore, it explores the diverse chemical transformations of its carboxylic acid moiety, encompassing esterification, amidation, reduction, decarboxylation, and cyclization reactions, paving the way for novel derivatives with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAHLQURLDOLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Exploration of Substituent Effects on Biological Activity Profiles
The nature and position of substituents on the benzo[b]thiophene scaffold play a crucial role in modulating the biological activity of its derivatives.
The arrangement of functional groups around the benzo[b]thiophene core significantly influences biological activity. For instance, the position of the amino group is critical. Studies on aminobenzothiophene derivatives have revealed that positional isomers can exhibit vastly different biological profiles. Research on 2-amino and 3-aminobenzo[b]thiophene derivatives as antimitotic agents has shown that the placement of the amino group dictates the potency of tubulin polymerization inhibition. nih.gov While many 3-amino derivatives have been synthesized, a 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene was identified as a highly potent inhibitor of cancer cell growth, highlighting the profound impact of positional isomerism. nih.gov
Furthermore, stereochemistry can be a determining factor in the biological activity of chiral derivatives. The enantioselective synthesis of hybrid 3-indolylmethanamine-benzothiophenes has been shown to produce compounds with high enantioselectivity, which is crucial for specific interactions with chiral biological targets like proteins and enzymes. acs.org
Table 1: Impact of Amino Group Position on Antimitotic Activity
| Compound Class | Key Finding | Reference |
| 2-Aminobenzo[b]thiophene Derivatives | A 2-amino-6-methyl derivative showed subnanomolar concentrations of cancer cell growth inhibition. | nih.gov |
| 3-Aminobenzo[b]thiophene Derivatives | Generally less potent in inhibiting tubulin polymerization compared to the 2-amino counterparts. | nih.gov |
The electronic and steric properties of substituents on the 4-amino group and the benzo[b]thiophene ring system are key determinants of molecular interactions with biological targets. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, influencing its ability to participate in crucial interactions such as π-π stacking and hydrogen bonding.
For instance, in a study of benzothiazole (B30560) derivatives, a related heterocyclic system, the introduction of an electron-withdrawing nitro group (-NO2) was found to lower the HOMO and LUMO energy levels, thereby tuning the electronic properties of the molecule. mdpi.comnih.gov Conversely, electron-donating groups like methyl (-CH3) can increase electron density. These electronic modifications can significantly impact the binding affinity of the molecule to its target.
Table 2: Influence of Electronic and Steric Effects on Biological Activity
| Substituent Type | General Effect on Molecular Interaction | Example from Related Research | Reference |
| Electronic | |||
| Electron-Withdrawing (e.g., -NO2) | Alters electron distribution, can enhance polar interactions. | Lowered HOMO/LUMO energies in benzothiazole derivatives. | mdpi.comnih.gov |
| Electron-Donating (e.g., -CH3) | Increases electron density, can enhance hydrophobic interactions. | Modulated optoelectronic properties in benzothiazole derivatives. | mdpi.com |
| Steric | |||
| Bulky Groups | Can cause steric hindrance or improve binding through van der Waals forces. | Propyl-substituted benzothiophene (B83047) showed enhanced enzymatic potency. | rsc.org |
| Small Groups | May allow for better fit into constrained binding sites. |
Scaffold hopping is a powerful strategy in medicinal chemistry to discover novel active compounds by modifying the central core structure of a known ligand. nih.gov The benzo[b]thiophene scaffold itself is considered a privileged structure and can serve as a starting point for scaffold hopping to generate new chemical entities with diverse biological activities. researchgate.net
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is another key technique. The thiophene (B33073) ring is a well-known bioisostere of the benzene (B151609) ring. researchgate.netcambridgemedchemconsulting.com In the context of 4-Aminobenzo[b]thiophene-2-carboxylic acid, the benzo[b]thiophene core can be considered a bioisostere of other bicyclic systems like benzofuran (B130515) or indole. Research has demonstrated that the bioisosteric replacement of benzene or substituted benzene rings with a thiophene ring is well-tolerated in certain NMDA receptor antagonists, sometimes even leading to increased affinity. nih.govrsc.org This suggests that derivatives of this compound could be designed by replacing the core scaffold with other bioisosteric rings to explore new intellectual property space and improve properties.
Ligand Efficiency and Fragment-Based Drug Discovery Research
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how well a compound binds to its target, normalized for its size. It is a valuable tool for prioritizing compounds during lead optimization. For fragment-based drug discovery (FBDD), where small, low-molecular-weight compounds (fragments) are screened for binding to a target, LE is a critical parameter. nih.govnih.gov
The this compound scaffold, with its relatively small size and multiple points for functionalization, is an excellent candidate for FBDD approaches. youtube.com While specific LE values for this exact compound are not widely published, studies on structurally related inhibitors have shown that ligand efficiencies can vary significantly with the nature of the substituents. For example, in a series of benzophenone (B1666685) inhibitors of P-glycoprotein, smaller ligands demonstrated higher efficiency values. univie.ac.at This principle underscores the importance of optimizing substituents on the this compound core to maximize binding efficiency without excessively increasing molecular size.
Conformational Analysis and its Correlation with Molecular Recognition in Research Models
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the preferred spatial arrangements of a molecule and understand the energy barriers between them. For this compound, the torsional angles between the carboxylic acid group, the thiophene ring, and the amino group are key conformational parameters.
Computational chemistry methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for conformational analysis. rsc.org These methods can predict the lowest energy conformations and how substituents might influence the conformational landscape. For instance, studies on substituted benzenes have shown that the presence of different functional groups can significantly alter the preferred torsional angles. rsc.org The conformation of the this compound backbone and its substituents will directly impact how it fits into a target's binding site and forms key interactions, ultimately determining its biological activity. cwu.edu
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the key structural features that govern activity.
Several QSAR studies have been successfully applied to benzothiophene derivatives to model their anticancer and antimicrobial activities. researchgate.netimist.maresearchgate.net These studies typically use a variety of molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For example, a QSAR study on benzothiophene derivatives as anticancer agents revealed that steric and electrostatic interactions, as well as certain topological parameters, were primarily responsible for their activity. researchgate.net
The development of robust QSAR models for derivatives of this compound could significantly accelerate the discovery of new lead compounds by allowing for the virtual screening of large libraries of potential derivatives and prioritizing the most promising candidates for synthesis and biological testing.
Statistical Methodologies in QSAR Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzo[b]thiophene derivatives, including those structurally related to this compound, several statistical methodologies are commonly employed to develop robust QSAR models. researchgate.netimist.ma
These methods include:
Multiple Linear Regression (MLR): This approach aims to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researchgate.net
Partial Least Squares (PLS): PLS is particularly useful when the number of predictor variables is large and there is a high degree of collinearity among them. It reduces the predictor variables to a smaller set of uncorrelated components and then performs regression on these components. researchgate.net
Principal Component Regression (PCR): Similar to PLS, PCR is a two-step process where principal component analysis is first used to transform the correlated independent variables into a smaller set of uncorrelated principal components, which are then used as predictors in a linear regression model. researchgate.net
A crucial aspect of QSAR model development is the selection of relevant molecular descriptors that encode the structural features influencing biological activity. For benzothiophene derivatives with antimicrobial activity, key descriptors have been identified through techniques like Principal Component Analysis (PCA). researchgate.netimist.ma These descriptors often fall into categories such as:
Electronic Descriptors: These relate to the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (e.g., PEOE_VSA_FPOL, Q_VSA_FHYD). researchgate.net
Steric Descriptors: These describe the size and shape of the molecule.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.
Topological Descriptors: These are numerical representations of the molecular structure, capturing aspects like branching and connectivity.
The table below summarizes key molecular descriptors that have been identified as influential in the QSAR models of antimicrobial benzothiophene derivatives.
| Descriptor Type | Descriptor Name | Description |
| Electronic | PEOE_VSA_FPOL | Partial Equalization of Orbital Electronegativities - Van der Waals Surface Area of Fractional Positive Overlap |
| Electronic | Q_VSA_FHYD | Charge-Weighted Van der Waals Surface Area of Fractional Hydrophobic Character |
| Steric | MDEC-23 | Molecular Distance Edge Characterizer of order 3 |
| Topological | TDB8u | 3D-Topological Distance-Based descriptor of order 8, unweighted |
| Constitutional | GGI8 | Global Geometrical Index of order 8 |
This table is generated based on findings from studies on benzothiophene derivatives and serves as an illustrative example for the types of descriptors relevant to the QSAR of this compound.
Validation and Predictive Capability of QSAR Models
The development of a QSAR model is not complete without rigorous validation to assess its reliability and predictive power. nih.gov Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. nih.gov Both internal and external validation techniques are essential.
Internal Validation: This is often performed using cross-validation techniques like the leave-one-out (LOO) method. The squared cross-validation correlation coefficient (Q²) is a key metric, with a value greater than 0.5 generally considered indicative of a robust model. nih.gov
External Validation: This involves splitting the dataset into a training set for model development and a test set for evaluating its predictive performance on compounds not used in model building. The predictive R² (pred_r²) is a common metric for external validation, where a value greater than 0.6 is desirable. nih.gov
Studies on benzothiophene derivatives have reported QSAR models with strong predictive capabilities. For instance, a study on benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus developed PLS, PCR, and MLR models with R² values ranging from 0.69 to 0.793. researchgate.netresearchgate.net
The table below presents typical validation parameters for QSAR models developed for antimicrobial benzothiophene derivatives.
| Statistical Method | R² (Coefficient of Determination) | Q² (Cross-validated R²) | pred_r² (Predictive R²) |
| PLS | 0.793 | 0.732 | 0.789 |
| PCR | 0.787 | 0.718 | 0.781 |
| MLR | 0.690 | 0.589 | 0.701 |
This table is based on reported data for benzothiophene derivatives and illustrates the expected validation metrics for a robust QSAR model of this compound. researchgate.net
Rational Design Principles Derived from SAR and SPR Studies for Future Research
The insights gained from SAR and SPR studies provide a foundation for the rational design of new derivatives of this compound with improved antimicrobial properties. nih.govnih.gov By understanding which structural features are critical for activity, medicinal chemists can make targeted modifications to the lead compound.
Based on studies of related thiophene and benzothiophene scaffolds, several design principles can be proposed for future research on this compound:
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzo[b]thiophene core can significantly impact activity. For instance, the introduction of specific substituents could modulate the electronic properties and steric bulk, potentially enhancing interactions with the biological target. researchgate.net
Modification of the Carboxylic Acid Group: The carboxylic acid at the 2-position is a key functional group that can participate in hydrogen bonding and other interactions with target enzymes. Esterification or amidation of this group could alter the compound's solubility, cell permeability, and binding affinity. nih.gov
Derivatization of the Amino Group: The amino group at the 4-position offers a site for further chemical modification. Acylation or alkylation of this group could lead to derivatives with altered electronic and steric profiles, potentially influencing their antimicrobial potency and selectivity.
Targeting Specific Bacterial Pathways: Rational design can be guided by targeting specific bacterial enzymes. For example, thiophene derivatives have been designed as inhibitors of bacterial histidine kinases, which are crucial for signal transduction in bacteria and are absent in mammals. nih.govresearchgate.net This approach offers a pathway to develop agents with a selective mechanism of action.
Future research should focus on synthesizing a library of this compound derivatives with systematic variations at these key positions. The biological evaluation of these new compounds, coupled with further QSAR and molecular modeling studies, will be instrumental in developing novel and effective antimicrobial agents based on this promising scaffold.
Mechanistic Elucidation of Biological Activities in Research Contexts
In Vitro Biological Evaluation and Molecular Target Identification
The benzo[b]thiophene core, particularly when substituted with an amino group at the 4-position and a carboxylic acid at the 2-position, serves as a versatile template for designing molecules that can interact with specific biological targets. The electronic and steric properties imparted by these functional groups are crucial for modulating binding affinity and selectivity.
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Kinases, Polymerases, Hydrolases)
Derivatives of benzo[b]thiophene-2-carboxylic acid have been identified as potent inhibitors of various enzymes, including kinases and hydrolases.
Kinase Inhibition: Certain derivatives have shown significant inhibitory activity against kinases. For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC₅₀ of 3.19 μM. nih.gov Its binding to BDK triggers conformational changes, leading to the dissociation of the kinase from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) and subsequent degradation of the kinase. nih.gov This mechanism effectively activates the BCKDC, highlighting its potential in metabolic disease research. nih.gov Additionally, 5-methoxybenzo[b]thiophene-2-carboxamides have been explored as inhibitors of Clk1 and Clk4, kinases often overexpressed in tumors. mdpi.com In another study, thienopyrimidine derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2). nih.gov
Hydrolase Inhibition: 4-substituted benzo[b]thiophene-2-carboxamidines have been identified as a potent class of competitive inhibitors of urokinase-type plasminogen activator (uPA), a serine protease. researchgate.netnih.gov Two such compounds, B428 and B623, exhibited IC₅₀ values of 0.32 μM and 0.07 μM, respectively, in plasminogen-linked assays. researchgate.net Their inhibitory action extends to cell surface uPA on human fibrosarcoma cells. researchgate.net The kinetics of enzyme inhibition by such compounds can be studied using methods like the half-time reaction analysis, which can provide a linear relationship with the inhibitor concentration and help diagnose the type of inhibition (e.g., competitive). nih.gov
Modulation of Cellular Pathways and Signaling Cascades (e.g., Tubulin Polymerization, Apoptosis Induction, Cell Cycle Arrest)
The influence of 4-aminobenzo[b]thiophene-2-carboxylic acid derivatives extends to the modulation of fundamental cellular processes.
Tubulin Polymerization: Several benzo[b]thiophene derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. nih.govnih.govcardiff.ac.ukunife.it For example, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene was found to inhibit cancer cell growth at subnanomolar concentrations by binding to the colchicine (B1669291) site on tubulin. nih.gov Another study identified 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene as an inhibitor of tubulin polymerization that also increased the mitotic index in lymphoma cells. nih.gov The inhibitory activity of these compounds on tubulin polymerization often correlates with their antiproliferative effects. mdpi.com
Apoptosis Induction: Derivatives of benzo[b]thiophene are capable of inducing apoptosis, or programmed cell death, in cancer cells. Treatment of colon carcinoma cells with 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes led to a significant induction of apoptosis, evidenced by increased expression of cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3 proteins. unife.it Similarly, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7). nih.govresearchgate.netnih.gov The underlying mechanism can involve the activation of the mitochondria signaling pathway. nih.gov Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have also been shown to promote apoptosis in MDA-MB-231 cells. nih.govresearchgate.net
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through division. For instance, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative 4 was found to induce a G2/M-phase cell-cycle arrest in MCF-7 cells. mdpi.com Similarly, other thiosemicarbazone compounds have been shown to cause a reversible chronic mitotic arrest. nih.gov
Receptor Binding Studies and Selectivity Profiling
The interaction of this compound derivatives with specific receptors is a key aspect of their biological activity.
P2Y₁₄ Receptor Antagonism: A series of 4-amide-thiophene-2-carboxyl derivatives have been designed as potent antagonists of the P2Y₁₄ receptor, a potential target for inflammatory bowel disease (IBD). nih.gov The optimized compound, 5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid, exhibited a subnanomolar antagonistic activity with an IC₅₀ of 0.40 nM. nih.gov Fluorescent ligand binding assays confirmed its ability to bind to the P2Y₁₄ receptor. nih.gov
GluN2B Receptor Binding: Thiophene (B33073) bioisosteres of potent GluN2B selective NMDA receptor antagonists have been synthesized and evaluated. rsc.org An researchgate.netannuleno[b]thiophene derivative demonstrated a high GluN2B affinity with a Kᵢ value of 26 nM, showing a slight preference for GluN2B receptors over σ receptors. rsc.org This indicates that the thiophene ring is a well-tolerated bioisosteric replacement for benzene (B151609) rings in these ligands. rsc.org
Investigation of Antioxidant Activity Mechanisms at a Molecular Level
The antioxidant properties of compounds are often attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.com The mechanism of action for antioxidants can involve hydrogen atom transfer (HAT), where a hydrogen atom is donated to a radical species. nih.gov The presence of phenolic hydroxyl groups and the ability to form stable radicals are crucial for antioxidant activity. nih.gov While specific mechanistic studies on the antioxidant activity of this compound are not extensively detailed in the provided results, related structures like hydrazones are known to be effective NH-based antioxidants. nih.gov The antioxidant potential of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids has been investigated through in vitro assays. researchgate.net
Mechanistic Research into Antimicrobial and Antiviral Activity Pathways
Benzo[b]thiophene derivatives have shown promise as both antimicrobial and antiviral agents.
Antimicrobial Activity: Benzo[b]thiophene acylhydrazones have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.govmdpi.com One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains. nih.gov Other thiophene-based heterocycles have demonstrated activity against Clostridium difficile, with a spiro-indoline-oxadiazole derivative showing high potency. nih.gov Molecular docking studies suggest that these compounds may act by binding to essential bacterial enzymes like D-alanine ligase. nih.gov Additionally, some thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have shown selective and effective antimicrobial properties. researchgate.net Two new Cobalt(II) complexes with a derivative of this compound as a ligand also exhibited antibacterial activity against several bacterial strains. researchgate.net
Antiviral Activity: Certain thiophene derivatives have been investigated as antiviral agents, particularly against flaviviruses. google.com A time-of-addition assay for a heterocyclic carboxamide derivative suggested that it acts on intracellular viral replication or the late stages of viral infection, rather than directly on the viral particles. jst.go.jp
Anti-inflammatory Research: Investigating Molecular Targets and Pathways
The anti-inflammatory effects of this compound derivatives are being actively researched.
Modulation of Inflammatory Pathways: Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and IL-1β and reducing the expression of cyclooxygenase-2 (COX-2). For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was found to ameliorate inflammatory symptoms in a mouse model of ulcerative colitis. nih.govnih.gov It reduced the production of pro-inflammatory cytokines (IL-6, IL-9, IL-2) and increased the anti-inflammatory cytokine IL-10. nih.govnih.gov The mechanism involves the suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) activation and a reduction in COX-2 expression. nih.govnih.gov
NRF2 Activation: Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been identified as activators of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. researchgate.netresearchgate.net These compounds disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of NRF2. researchgate.netresearchgate.net This activation is associated with their anti-inflammatory activity, as they reverse the elevated levels of pro-inflammatory cytokines and mediators like PGE2, COX-2, and NF-κB. researchgate.netresearchgate.net
Interactive Data Tables
Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Type | IC₅₀ | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Allosteric | 3.19 μM | nih.gov |
| B428 | Urokinase-type plasminogen activator (uPA) | Competitive | 0.32 μM | researchgate.net |
| B623 | Urokinase-type plasminogen activator (uPA) | Competitive | 0.07 μM | researchgate.net |
| 5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid | P2Y₁₄ Receptor | Antagonist | 0.40 nM | nih.gov |
Antimicrobial Activity Data
| Compound | Target Organism | Activity | MIC | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | Antibacterial | 4 µg/mL | nih.gov |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | Antibacterial | 2 to 4 µg/mL | nih.gov |
Interactions with Biomolecules and Subcellular Components in Research Models
The biological activity of this compound is attributed to its ability to engage with specific molecular targets, primarily enzymes and receptors involved in cellular signaling pathways. While detailed studies on the parent compound are part of ongoing research, investigations into its derivatives have provided significant insights into the potential mechanisms of action. The structure, featuring a benzo[b]thiophene core with an amino group at the 4-position and a carboxylic acid at the 2-position, is key to these interactions.
Enzyme and Cytokine Interactions in Inflammatory Pathways
In the context of inflammation, this compound has been shown to modulate inflammatory processes. Research indicates that its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and key enzymes that mediate inflammatory responses.
Specifically, in vitro studies have demonstrated that treatment with this compound can lead to a reduction in the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade. Furthermore, the compound has been observed to inhibit pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).
While specific quantitative data for the parent compound's inhibition of these targets is still under detailed investigation, research on closely related derivatives highlights the potential of this chemical scaffold. For instance, a dichlorinated derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (referred to as BT2), has been shown to significantly reduce serum levels of pro-inflammatory cytokines, including IL-6, in mouse models of ulcerative colitis. nih.gov This derivative also demonstrated an ability to suppress the expression of COX-2 in the colon tissues of these models. nih.gov
Modulation of Cellular Signaling Pathways
Research into derivatives of this compound has revealed interactions with complex cellular signaling pathways. A notable example is the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is crucial for cell growth and proliferation. The derivative 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was found to suppress the activation of the mTORC1 pathway in a mouse model of colitis. nih.govnih.gov This was evidenced by the decreased phosphorylation of mTOR and its downstream targets. nih.gov
The table below summarizes the observed effects of a key derivative on specific biomolecules within a research model of colitis.
| Compound | Research Model | Biomolecule/Component Affected | Observed Effect |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Dextran sodium sulfate (B86663) (DSS)-induced colitis in mice | Interleukin-6 (IL-6) | Reduction in serum levels |
| Cyclooxygenase-2 (COX-2) | Suppression of expression in colon tissue | ||
| mTORC1 Signaling Pathway | Suppression of activation |
Interactions with Other Protein Targets
The versatility of the benzo[b]thiophene-2-carboxylic acid scaffold is further demonstrated by the diverse protein targets identified for its various derivatives.
Urokinase-type Plasminogen Activator (uPA): Studies have identified 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective competitive inhibitors of uPA, an enzyme implicated in cancer metastasis. nih.govresearchgate.net Specific derivatives, such as B428 and B623, have shown inhibitory concentrations (IC50) in the sub-micromolar range. nih.gov
P2Y14 Receptor: A series of 4-amide-thiophene-2-carboxyl derivatives have been developed as potent antagonists of the P2Y14 receptor, a potential target for inflammatory bowel disease. nih.gov The optimized compound, 5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid, exhibited an IC50 value in the sub-nanomolar range, demonstrating high-affinity binding to the receptor. nih.gov
These findings in derivative compounds underscore the potential of the this compound core structure to interact with a variety of important biomolecular targets. Computational molecular docking studies support this, suggesting that the compound's structure is well-suited to fit within the active sites of target proteins, which could enhance its inhibitory effects. The amino group, in particular, is thought to play a role in enhancing binding affinity or selectivity.
The table below presents inhibitory data for some derivatives of benzo[b]thiophene-2-carboxylic acid against their specific targets.
| Derivative Class | Specific Compound Example | Target | Potency (IC50) |
| 4-Substituted Benzo[b]thiophene-2-carboxamidines | B623 | Urokinase (uPA) | 0.07 µM |
| B428 | Urokinase (uPA) | 0.32 µM | |
| 4-Amide-thiophene-2-carboxyl Derivatives | Compound 39* | P2Y14 Receptor | 0.40 nM |
*Compound 39: 5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of chemical properties can be derived.
The electronic structure of 4-Aminobenzo[b]thiophene-2-carboxylic acid governs its reactivity, intermolecular interactions, and photophysical properties. Key aspects of its electronic characterization involve the analysis of frontier molecular orbitals and electrostatic potential maps.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
For aromatic carboxylic acids and thiophene (B33073) derivatives, the HOMO is typically a π-orbital distributed across the aromatic ring system, while the LUMO is a π*-antibonding orbital. In this compound, the electron-donating amino group (-NH₂) at the 4-position is expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group (-COOH) at the 2-position will lower the energy of the LUMO. This combined substitution pattern would likely result in a reduced HOMO-LUMO gap compared to the unsubstituted benzo[b]thiophene core, enhancing its reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the most negative potential is expected around the oxygen atoms of the carboxylic acid group and the lone pair of the amino group. The most positive potential would be localized on the acidic proton of the -COOH group and the protons of the -NH₂ group. This makes the carboxylate group a prime site for interactions with electrophiles and metal ions, and the amino group a site for hydrogen bonding and protonation.
Table 1: Representative Frontier Orbital Energies and Properties for Related Thiophene Derivatives (Calculated via DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Benzoic Acid | -7.98 | -1.54 | 6.44 | 7.98 | 1.54 |
| Thiophene-2-carboxylic acid | -7.12 | -2.01 | 5.11 | 7.12 | 2.01 |
| Ethyl 6-amino-pyran-3-carboxylate | -7.06 | -2.54 | 4.52 | 7.06 | 2.54 |
Note: This table presents illustrative data from DFT calculations on related molecules to demonstrate the type of information generated. The values for this compound would require specific calculation but are expected to follow similar trends.
Quantum chemical calculations are widely used to predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. By comparing theoretically calculated spectra with experimental results, researchers can validate the computed molecular structure and gain a more profound assignment of spectral features.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would allow for the precise assignment of characteristic peaks, such as the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the various C-C and C-S stretching modes of the benzo[b]thiophene ring. Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation in calculations and intermolecular interactions in the solid state, can be corrected using scaling factors to improve agreement.
NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. This is invaluable for confirming the molecular structure, especially for assigning specific resonances to the protons and carbons within the complex aromatic system of this compound. Theoretical calculations can help resolve ambiguities in experimental spectra and provide a basis for structural elucidation.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations can predict how substitutions on the benzo[b]thiophene ring affect the absorption profile. For instance, the amino and carboxylic acid groups are expected to cause a red-shift (shift to longer wavelengths) in the absorption bands compared to the parent molecule due to extended conjugation and charge transfer character upon excitation.
Computational chemistry is a key tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, researchers can determine the most likely reaction pathway.
For this compound, this approach can be used to study its synthesis, such as the cyclization reactions that form the benzo[b]thiophene ring. For example, DFT calculations can model the key steps in the Gewald reaction or other cyclization strategies, identifying the rate-determining step and explaining how substituents influence the reaction yield and regioselectivity. Furthermore, computational analysis can predict the reactivity of the molecule in subsequent reactions, such as electrophilic substitution on the benzene (B151609) ring or nucleophilic attack at the carboxyl group, by modeling the transition states for these transformations.
Molecular Dynamics Simulations and Conformational Sampling
While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.
Even relatively rigid molecules like this compound possess conformational flexibility, primarily related to the orientation of the carboxylic acid group. The -COOH group can rotate around the single bond connecting it to the thiophene ring. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformers (energy minima) and the energy barriers between them. The planarity between the carboxylic acid and the thiophene ring is often favored to maximize conjugation, but intermolecular hydrogen bonding, particularly in the solid state, can lead to specific dimer formations. MD simulations can sample these different conformational states and determine their relative populations at a given temperature.
The surrounding solvent can have a profound impact on the structure and reactivity of a solute. Computational models can simulate these effects explicitly, by including individual solvent molecules in the simulation box, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM).
MD simulations in different solvents would reveal how solvent polarity and hydrogen-bonding capability affect the conformational equilibrium of this compound. For example, polar protic solvents would be expected to form strong hydrogen bonds with both the amino and carboxylic acid groups, potentially stabilizing different conformers than those favored in a nonpolar solvent or in the gas phase. These simulations can also provide insight into how the solvent influences reaction rates by differentially stabilizing the reactants and the transition state.
Molecular Docking and Virtual Screening Methodologies
Molecular docking and virtual screening are foundational computational techniques in drug discovery. They allow researchers to simulate the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.govlongdom.org This process predicts the preferred orientation and binding affinity of the ligand within the protein's active site, providing critical insights that drive further research.
Ligand-Protein Interaction Profiling
Molecular docking studies are instrumental in elucidating the specific interactions that stabilize a ligand within a protein's binding pocket. These interactions primarily include hydrogen bonds, hydrophobic interactions, and electrostatic forces. longdom.org While specific docking studies on this compound are not extensively published, research on structurally related benzo[b]thiophene derivatives provides a clear blueprint for how such analyses are conducted.
For instance, molecular docking of tetrasubstituted thiophene derivatives against the COX-2 enzyme (PDB: 1CX2) revealed that a lead compound formed hydrogen bonds with the amino acid residues ARG 120 and PRO 84. researchgate.net Similarly, studies on 3-amino-thiophene-2-carbohydrazide derivatives identified key hydrogen bonds with Cys-298 and His-110 in the aldose reductase enzyme, along with π-π stacking interactions with Trp-111. researchgate.net For this compound, the amino group at the 4-position and the carboxylic acid at the 2-position are predicted to be key pharmacophoric features, capable of forming significant hydrogen bonds and electrostatic interactions with protein targets. The stability of these predicted interactions can be further validated using molecular dynamics (MD) simulations, which provide a dynamic view of the complex over time. nih.gov
Identification of Putative Biological Targets for Research
Virtual screening, often powered by molecular docking, is a high-throughput method to test a large library of compounds against a potential biological target. semanticscholar.org Conversely, it can be used to screen a single compound against a panel of known biological targets to identify potential mechanisms of action. Based on experimental and computational studies of its analogues, several putative biological targets can be proposed for this compound and its derivatives.
Derivatives of the benzo[b]thiophene core have been investigated against a wide range of targets. ijpsjournal.com For example, computational studies have identified benzo[b]thiophene derivatives as potential inhibitors of α-amylase for diabetes, with calculated binding affinities reaching as low as -9.0 kcal/mol. nih.gov Other research has focused on their potential as anticancer agents by targeting kinases like Aurora A and B, or as antibacterial agents against multidrug-resistant Staphylococcus aureus. researchgate.netnih.gov These findings suggest that this compound could be a valuable scaffold for developing inhibitors against these and other important biological targets.
Advanced Chemoinformatics and Data Mining Techniques
Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. By analyzing large datasets of chemical structures and their biological activities, these techniques can build predictive models and guide the optimization of lead compounds. nih.gov
Predictive Modeling for Biological Activity in Research
Quantitative Structure-Activity Relationship (QSAR) is a prominent chemoinformatics technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of untested compounds.
For the benzo[b]thiophene scaffold, QSAR studies have been successfully applied to understand and predict various biological activities. In one study on anticancer benzo[b]thiophene derivatives, a QSAR model was developed that showed a high correlation coefficient (r² = 0.9412), indicating excellent predictive ability. researchgate.net The model revealed that parameters related to the molecule's shape, electronic properties, and surface area (such as Polar Surface Area) were critical for activity. ijpsjournal.comresearchgate.net Another comprehensive QSAR study on benzothiophene (B83047) derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT) also yielded highly predictive models (r² up to 0.98). nih.gov This analysis highlighted that polar interactions, including electrostatic and hydrogen-bonding properties, were the most significant factors for inhibitory activity and selectivity. nih.gov Such models could be developed for this compound analogues to rapidly screen virtual libraries and prioritize the synthesis of the most promising candidates.
Lead Optimization Strategies through Computational Methods
Once a "hit" or "lead" compound is identified, computational methods are crucial for optimizing its properties to transform it into a viable drug candidate. nih.govspirochem.com This process involves fine-tuning the molecule's potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govspirochem.com
Structure-based drug design (SBDD) uses the 3D structure of the ligand-target complex, often obtained from molecular docking or X-ray crystallography, to guide modifications. For example, if docking reveals an empty hydrophobic pocket near the ligand, chemists can design analogues with appropriate hydrophobic groups to fill that pocket, potentially increasing binding affinity. This strategy was successfully used in the optimization of benzothiophene-3-carboxamides as Aurora kinase inhibitors. nih.gov Similarly, in the development of covalent antagonists for the estrogen receptor, novel benzothiophene hybrids were designed with electrophilic "warheads" to form a covalent bond with a specific cysteine residue in the receptor, a strategy guided by understanding the target's structure. nih.gov These structure-guided optimization campaigns can dramatically improve a compound's inhibitory concentration (IC50) from micromolar to nanomolar levels. researchgate.net
In Silico Design and Optimization of Novel this compound Analogues
In silico design involves the rational creation of new molecules with desired properties using computational tools before any chemical synthesis is performed. nih.govijprajournal.com For this compound, this process would start with the core scaffold and systematically explore modifications to optimize interactions with a chosen biological target.
The process often begins by identifying the key pharmacophoric elements. For this molecule, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the amino group also serves as a hydrogen bond donor. The aromatic benzo[b]thiophene ring system can participate in hydrophobic and π-π stacking interactions. researchgate.net
Researchers can then use computational software to build virtual libraries of analogues. For example, the carboxylic acid could be replaced with bioisosteric groups like tetrazoles or acylsulfonamides to potentially improve metabolic stability or cell permeability. mdpi.com The amino group could be acylated or used as a handle to attach various substituents to explore different binding pockets. nih.gov Studies on related scaffolds have shown that creating Schiff bases or 1,3,4-oxadiazole (B1194373) adducts from a benzo[b]thiophene-2-carbohydrazide intermediate is a fruitful strategy for generating novel, active compounds. nih.gov Each designed analogue can be rapidly evaluated in silico for its predicted binding affinity (via docking), ADMET properties, and fit to a QSAR model, allowing researchers to prioritize a small number of highly promising candidates for synthesis and experimental testing. nih.govijprajournal.com
Emerging Research Applications and Future Directions
Role as Versatile Building Blocks in Complex Organic Synthesis
The chemistry of aminobenzo[b]thiophenes is of considerable value and has garnered increasing interest for the production of fused heterocyclic systems. researchgate.net The 4-Aminobenzo[b]thiophene-2-carboxylic acid structure is a quintessential example of a versatile building block. The presence of two distinct functional groups—an amine and a carboxylic acid—allows for orthogonal chemical modifications, enabling the synthesis of a diverse array of more complex molecules.
The carboxylic acid group is a precursor for a multitude of transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry and library synthesis. themjalab.comenamine.net The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, further expanding the synthetic possibilities. This dual reactivity makes the compound an ideal starting material for creating libraries of compounds for drug discovery screening. For instance, derivatives of the related benzo[b]thiophene-2-carboxylic acid have been used to synthesize acylhydrazones with potential antimicrobial activity. nih.govmdpi.com Similarly, the scaffold can be used in organocatalytic stereoselective reactions to construct complex polycyclic benzo[b]thiophene derivatives. rsc.org
Table 1: Synthetic Transformations of the this compound Scaffold
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Carboxylic Acid | Amide Coupling | Carboxamides, Peptides |
| Esterification | Esters | |
| Reduction | Alcohols | |
| Decarboxylation | 4-Aminobenzo[b]thiophene | |
| Amino Group | Acylation | Amides |
| Sulfonylation | Sulfonamides | |
| Alkylation | Secondary/Tertiary Amines | |
| Diazotization | Azo compounds, Halogenated derivatives | |
| Aromatic Core | Electrophilic Substitution | Halogenated, Nitrated derivatives |
| Cross-Coupling Reactions | Arylated, Vinylated derivatives |
Development of Advanced Chemical Probes and Biosensors for Research
The inherent photophysical properties of the benzo[b]thiophene core make it an attractive scaffold for the development of chemical sensors and biological probes. The extended π-conjugated system can serve as a fluorophore or chromophore. The strategic placement of the amino group allows for its use as a recognition site that can interact with specific analytes.
Upon binding of a target molecule, the electronic properties of the amino group can be altered, leading to a detectable change in the fluorescence or absorbance of the benzothiophene (B83047) core through mechanisms like Intramolecular Charge Transfer (ICT). Research on related diamino-benzodithiophene structures has demonstrated this principle, where the reaction of the amino groups with the toxic chemical phosgene (B1210022) leads to a distinct fluorescence quenching, enabling its detection. mdpi.com This suggests that this compound could be derivatized to create selective probes for various ions, reactive oxygen species, or other biologically relevant molecules. Furthermore, derivatives have been noted for their application in conductivity-based sensors and bio-diagnostics. nih.gov
Exploration in Materials Science Research (e.g., Organic Semiconductors, Optoelectronic Materials, Dyes)
Thiophene-based compounds are cornerstones in the field of materials science, particularly for organic electronics. mdpi.com The benzo[b]thiophene unit, with its fused ring structure, provides a planar and π-conjugated system that facilitates charge transport, a critical property for organic semiconductors. mdpi.com Research has shown that fused thiophenes are promising for organic thin-film transistors (OTFTs) due to their excellent electrical performance and environmental stability. mdpi.com
The this compound scaffold is a candidate for creating novel organic materials. chemimpex.com The amino and carboxylic acid functional groups offer handles to tune the material's electronic properties (e.g., HOMO/LUMO energy levels), solubility, and solid-state packing, which are all crucial for device performance. These groups can influence intermolecular interactions, such as hydrogen bonding, which can enforce a desirable molecular arrangement for efficient charge hopping. Applications for related thiophene (B33073) derivatives also extend to dyes. nih.gov
Table 2: Potential Materials Science Applications
| Application Area | Role of this compound | Key Structural Feature |
|---|---|---|
| Organic Semiconductors | Active layer in Organic Thin-Film Transistors (OTFTs) | π-conjugated benzo[b]thiophene core |
| Optoelectronic Materials | Component in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs) | Tunable electronic properties via functional groups |
| Dyes and Pigments | Chromophore for specialty dyes | Extended conjugation and auxochromic amino group |
Integration into Supramolecular Architectures for Research Applications
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into ordered, functional architectures. This compound is exceptionally well-suited for this purpose. The carboxylic acid is a potent hydrogen-bond donor and acceptor, capable of forming robust synthons, such as the well-known carboxylic acid dimer. The amino group acts as a hydrogen-bond donor.
These interactions, combined with potential π-π stacking of the aromatic rings, can direct the self-assembly of the molecule into one-, two-, or three-dimensional networks. Studies on similar systems, such as cocrystals of chlorobenzoic acids and aminopyridines, demonstrate how hydrogen bonding and even halogen bonding can be precisely controlled to engineer crystal structures. nih.govmdpi.com By carefully selecting partner molecules, it is possible to construct complex supramolecular assemblies with designed topologies and properties, potentially for applications in porous materials, catalysis, or molecular recognition.
Table 3: Non-Covalent Interactions for Supramolecular Assembly
| Interaction Type | Participating Moiety | Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid, Amino group | Directing self-assembly, forming synthons |
| π-π Stacking | Benzo[b]thiophene ring system | Stabilizing layered structures |
| Halogen Bonding | (If halogenated derivative is used) | Directional interaction for crystal engineering |
Unexplored Biological Targets and Mechanistic Hypotheses for Future Investigation
Derivatives of the benzo[b]thiophene scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comnih.gov This suggests that this compound is a promising starting point for the discovery of new therapeutic agents. While many derivatives have been studied, the specific biological targets of the parent 4-amino compound remain largely unexplored.
Based on the activities of related molecules, several mechanistic hypotheses can be formulated for future investigation:
Kinase Inhibition: Many heterocyclic compounds function as ATP-competitive kinase inhibitors. Given the anti-inflammatory and anticancer properties of related compounds, it is plausible that derivatives of this compound could target kinases involved in signaling pathways like mTORC1 or RhoA/ROCK. nih.govnih.gov
Enzyme Inhibition: Benzo[b]thiophenes have been developed as potent and selective inhibitors of enzymes like urokinase-type plasminogen activator (uPA), which is involved in cancer metastasis. nih.gov The unique substitution pattern of the title compound may confer selectivity for other, as-yet-unidentified enzyme targets.
Receptor Modulation: A series of 4-amide-thiophene-2-carboxyl derivatives were identified as potent antagonists of the P2Y14 receptor, a target for inflammatory bowel disease. nih.gov This suggests that the 4-amino scaffold could be adapted to modulate the activity of various G-protein coupled receptors (GPCRs) or nuclear receptors.
Future work should focus on screening this compound and its simple derivatives against diverse panels of biological targets to uncover novel mechanisms of action.
Table 4: Known and Hypothesized Biological Targets for Benzo[b]thiophene Scaffolds
| Target Class | Known Target Example (in derivatives) | Hypothesized Target for 4-Amino Derivatives |
|---|---|---|
| Enzymes | Urokinase-type Plasminogen Activator (uPA) nih.gov | Novel proteases, metabolic enzymes |
| Kinases | Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) nih.gov | Other members of the PI3K/Akt/mTOR pathway |
| GTPases | RhoA/ROCK pathway nih.gov | Other members of the Ras superfamily of GTPases |
| Receptors | P2Y14 Receptor nih.gov | Other purinergic receptors, orphan GPCRs |
Green Chemistry Principles in the Synthesis and Application of this compound
The principles of green chemistry aim to make chemical processes more environmentally benign. The synthesis and application of this compound can benefit from these principles. Research into the synthesis of related benzo[b]thiophenes has described efficient one-pot protocols that proceed under mild conditions, which reduces energy consumption and waste. researchgate.net The use of sunlight to promote reactions is another green approach that has been explored. researchgate.net
Future research should focus on:
Atom Economy: Developing syntheses that maximize the incorporation of starting material atoms into the final product. Direct amidation methods that produce only water as a byproduct are a prime example. themjalab.com
Use of Renewable Feedstocks: Exploring biosynthetic routes or starting materials derived from renewable resources.
Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste and improve efficiency. Organocatalysis, for instance, avoids the use of often-toxic heavy metals. rsc.org
Benign Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or greener alternatives.
Synergistic Approaches Combining Synthetic Chemistry, Computational Modeling, and Mechanistic Biology in Research
The modern research paradigm for developing new molecules, whether for medicine or materials, is a synergistic cycle involving synthesis, computation, and biological or physical testing.
Computational Modeling: The process can begin with in silico methods. Molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound might bind to a specific biological target, such as an enzyme active site or a receptor binding pocket. nih.govnih.gov Density Functional Theory (DFT) calculations can predict electronic properties relevant to materials science applications. nih.gov
Synthetic Chemistry: Guided by these computational predictions, synthetic chemists can design and create the most promising molecules. This allows for a more targeted approach than traditional high-throughput screening of random compounds.
Mechanistic Biology/Materials Testing: The synthesized compounds are then tested to validate the computational predictions. For drug discovery, this involves a suite of techniques including biochemical assays, cell-based assays, and analysis in animal models to understand the compound's effect on biological pathways. nih.govnih.gov For materials, this involves characterizing the molecules' physical and electronic properties and fabricating them into devices for performance testing. mdpi.com
This iterative loop, where experimental results feed back to refine computational models and guide the next round of synthesis, dramatically accelerates the pace of discovery and optimization.
Q & A
Basic: What are the recommended methods for synthesizing 4-Aminobenzo[b]thiophene-2-carboxylic acid, and what key parameters influence yield and purity?
Answer:
Synthesis typically involves multi-step heterocyclization and functionalization. A common approach includes:
- Cyclization of substituted benzene precursors with sulfur-containing reagents (e.g., Lawesson’s reagent) to form the thiophene core .
- Amination via nucleophilic substitution or catalytic coupling at the 4-position, often using ammonia or protected amines under inert atmospheres .
- Carboxylic acid introduction through oxidation of methyl groups (e.g., KMnO₄ in acidic conditions) or direct carboxylation .
Key parameters:
- Temperature control (e.g., ≤80°C to avoid side reactions).
- Catalyst selection (Pd-based catalysts for coupling reactions).
- Purification via recrystallization (ethanol/water mixtures) or HPLC (C18 columns, 0.1% TFA buffer) .
Basic: How can researchers ensure the structural integrity of this compound using spectroscopic methods?
Answer:
- ¹H/¹³C NMR : Confirm the presence of the amino group (δ ~5.5 ppm for NH₂ in DMSO-d₆) and carboxylic acid proton (broad peak at δ ~12-13 ppm). Thiophene ring protons appear as distinct doublets (δ 7.2-8.1 ppm) .
- FT-IR : Detect NH₂ stretching (3300–3500 cm⁻¹) and carboxylic acid C=O (1700–1720 cm⁻¹) .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ for C₉H₇NO₂S: theoretical 212.0122) .
Advanced: What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound derivatives in antimicrobial applications?
Answer:
- Systematic substituent variation : Compare derivatives with alkyl/aryl groups at the 4-amino position. For example, isopropyl substituents enhance membrane penetration, lowering MIC values against S. aureus .
- Computational docking : Use tools like AutoDock to predict binding to bacterial targets (e.g., dihydrofolate reductase). Hydrophobic interactions with the thiophene ring improve affinity .
- In vitro assays : Test against Gram-positive/-negative panels with standardized broth microdilution (CLSI guidelines) .
| Substituent (Position) | MIC (µg/mL) vs. E. coli | Key Interaction |
|---|---|---|
| Isopropyl (4-NH₂) | 8.2 | Hydrophobic |
| Ethyl (4-NH₂) | 12.5 | Weak H-bonding |
Advanced: How can conflicting data on the biological activity of this compound derivatives be resolved?
Answer:
- Standardize assay conditions : Variations in pH, serum content, or incubation time can alter results. For example, serum proteins may bind the carboxylic acid group, reducing bioavailability .
- Cross-validate with orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to confirm target specificity .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, such as fluorine substitutions enhancing kinase inhibition .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
- Spill management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .
- First aid : For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal (1 g/kg) .
Advanced: What experimental designs are optimal for evaluating the pharmacokinetic properties of this compound in preclinical studies?
Answer:
- In vitro ADME :
- Solubility : Use shake-flask method (pH 1.2–7.4 buffers) .
- Plasma stability : Incubate with rat plasma (37°C, 24h) and quantify via LC-MS .
- In vivo models : Administer orally (10 mg/kg) to rodents; collect plasma at intervals (0–24h) for AUC calculations .
- Metabolite profiling : Identify phase I/II metabolites using UPLC-QTOF-MS/MS .
Basic: Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
Answer:
- HPLC-UV : C18 column, mobile phase = 0.1% H₃PO₄/acetonitrile (70:30), λ = 254 nm .
- LC-MS/MS : ESI-negative mode, MRM transition m/z 212 → 168 (LOQ = 1 ng/mL) .
- Validation parameters : Include linearity (R² >0.99), precision (RSD <15%), and recovery (>85%) per ICH guidelines .
Advanced: How do modifications to the amino group and thiophene ring affect the compound's interaction with biological targets?
Answer:
- Amino group :
- Thiophene ring :
- Fluorination (6,7-diF) enhances metabolic stability and π-stacking with aromatic amino acids (e.g., Tyr in kinases) .
- Methylation (4-CH₃) increases lipophilicity, improving blood-brain barrier penetration .
| Modification | Target Affinity (IC₅₀) | Selectivity |
|---|---|---|
| 6,7-Difluoro | 0.8 µM | High |
| 4-Methyl | 2.3 µM | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
